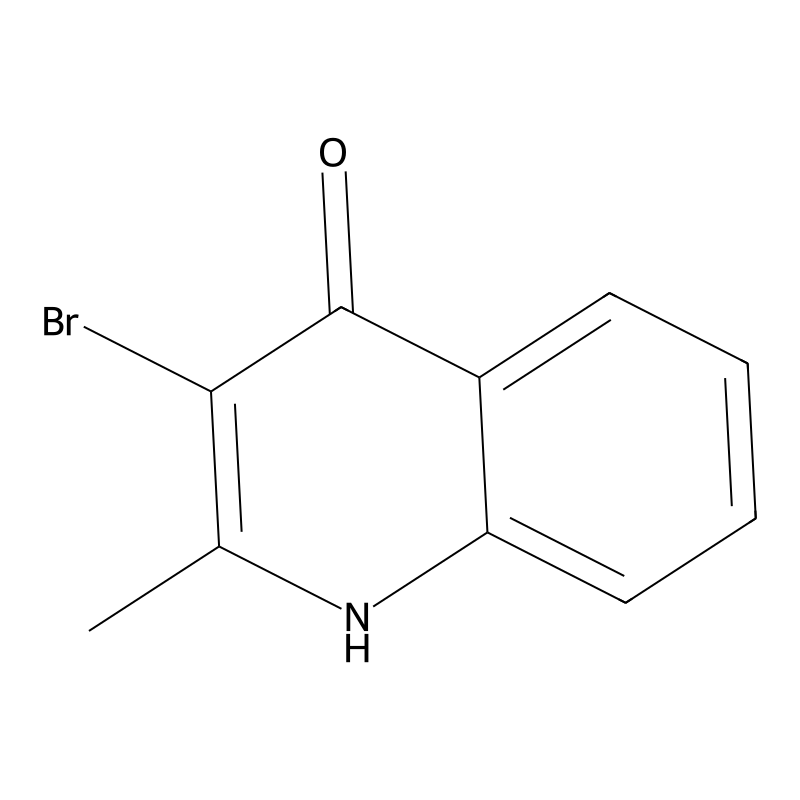

3-Bromo-2-methylquinolin-4-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Quinoline derivatives are utilized in various fields of scientific research, including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and have shown potential in various areas such as:

Antimalarial

Quinoline derivatives have been used in the treatment of malaria. For example, 3-bromo-1-(2,3-dibromo-2-methylpropyl)-7-chloroquinolin-4(1H)-one showed potent antimalarial activity against both CQS (NF54) and CQR (Dd2) strains of malaria parasite P.

Antimicrobial

Anticancer

Quinoline derivatives have shown potential in the treatment of cancer.

Antiviral

Quinoline derivatives have been used in the treatment of viral infections.

Antihypertensive and Antiinflammatory

Quinoline derivatives have been used in the treatment of hypertension and inflammation.

Biosensor

Antimycobacterial

Quinoline derivatives have shown potential in the treatment of mycobacterial infections.

Antidepressant and Anticonvulsant

Quinoline derivatives have been used in the treatment of depression and convulsions.

Anti-HIV

Quinoline derivatives have been used in the treatment of HIV.

Inhibitor of Various Enzymes and Receptors

DNA Synthesis Inhibition

Treatment of Various Infections

3-Bromo-2-methylquinolin-4-ol is an organic compound belonging to the quinoline family, characterized by a bromine atom at the third position and a hydroxyl group at the fourth position of the quinoline skeleton. Its molecular formula is , and it has a molecular weight of approximately 222.08 g/mol. The compound exhibits a unique structure that contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The chemical reactivity of 3-Bromo-2-methylquinolin-4-ol is influenced by its functional groups. It can undergo various reactions, including:

- Bromination: The compound can be brominated at different positions, leading to derivatives with altered properties.

- Oxidation: It can be oxidized to form different quinoline derivatives, which may exhibit enhanced biological activities.

- Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

These reactions depend on specific conditions and reagents, allowing for the synthesis of various derivatives that may have distinct properties and applications .

3-Bromo-2-methylquinolin-4-ol has been studied for its potential biological activities, particularly in the context of antimicrobial and antiviral properties. Quinoline derivatives are known for their ability to inhibit various biological targets, including enzymes involved in viral replication. For instance, compounds related to this structure have shown efficacy against HIV-1 integrase, highlighting their potential as antiviral agents . Additionally, some studies suggest that quinoline derivatives possess antifungal activity, making them candidates for further exploration in treating fungal infections .

The synthesis of 3-Bromo-2-methylquinolin-4-ol can be achieved through several methods:

- Bromination of 2-Methylquinolin-4-ol: This method involves the direct bromination of 2-methylquinolin-4-ol using bromine or N-bromosuccinimide under controlled conditions.

- Cyclization Reactions: Starting from appropriate precursors such as 2-methyl-aniline and suitable carbonyl compounds can lead to the formation of the quinoline structure followed by bromination.

- Multi-step Synthesis: More complex synthetic routes may involve several steps, including oxidation and functional group modifications, to achieve the final product with desired purity and yield .

3-Bromo-2-methylquinolin-4-ol has applications in various fields:

- Medicinal Chemistry: Its derivatives are explored for potential use as pharmaceuticals due to their biological activities.

- Chemical Research: As a versatile building block, it serves as an intermediate in the synthesis of more complex organic molecules.

- Agricultural Chemistry: Compounds derived from quinoline structures are investigated for their potential as agrochemicals, particularly fungicides .

Interaction studies involving 3-Bromo-2-methylquinolin-4-ol focus on its binding affinity with biological targets. For example, investigations into its interaction with HIV integrase have demonstrated its potential as an inhibitor. Such studies are critical for understanding the mechanism of action and optimizing the compound's efficacy against specific pathogens . Additionally, research into its pharmacokinetics and metabolism is essential for evaluating its therapeutic potential.

Several compounds share structural similarities with 3-Bromo-2-methylquinolin-4-ol. Notable examples include:

| Compound Name | Chemical Structure | Key Characteristics |

|---|---|---|

| 4-Bromo-2-methylquinolin-3-ol | C10H8BrNO | Exhibits different biological activities compared to 3-bromo derivative. |

| 3-Bromo-4-chloroquinoline | C10H7BrClN | Known for its antibacterial properties. |

| 3-Bromo-2-(trifluoromethyl)quinolin-4-ol | C10H6BrF3N | Exhibits enhanced lipophilicity and bioactivity. |

| 5-Hydroxyquinoline | C9H7NO | Known for its antioxidant properties. |

These compounds highlight the diversity within the quinoline family and underscore the unique characteristics of 3-Bromo-2-methylquinolin-4-ol, particularly regarding its specific bromination pattern and hydroxyl functionality that influence its reactivity and biological activity .

Bromination Strategies for Quinoline Ring Functionalization

Bromination of the quinoline nucleus demands careful consideration of electronic and steric factors. While the provided search results focus on 4-bromo-2-methylquinoline synthesis, these protocols offer foundational insights into bromination mechanics. For instance, phosphorus tribromide (PBr₃) in dimethylformamide (DMF) at 0–20°C achieved a 16% yield of 4-bromo-2-methylquinoline [1], whereas phosphorus oxybromide (POBr₃) at 130°C improved yields to 36% [1]. These results underscore the temperature sensitivity of bromination reactions and the trade-offs between yield and reaction harshness.

For 3-bromo-2-methylquinolin-4-ol, the hydroxyl group at position 4 introduces competing directing effects. Electrophilic bromination typically targets positions 3 and 8 in quinolines due to the nitrogen’s meta-directing influence. However, the hydroxyl group’s ortho/para-directing nature may interfere, necessitating protective strategies. Acetylation or silylation of the hydroxyl group could redirect bromination to position 3, though this remains underexplored in the literature.

Table 1: Comparative Bromination Conditions for Halogenated Quinolines

| Brominating Agent | Temperature (°C) | Solvent | Yield (%) | Position |

|---|---|---|---|---|

| PBr₃ | 0–20 | DMF | 16 [1] | 4 |

| POBr₃ | 130 | Neat | 36 [1] | 4 |

| NBS/FeBr₃* | 25 | DCM | – | 3* |

*Theoretical approach for 3-bromo derivatives using N-bromosuccinimide (NBS) and Lewis acids.

Regioselective Synthesis Techniques

Achieving regioselectivity at position 3 requires strategic manipulation of the quinoline scaffold. In one approach, the hydroxyl group at position 4 could be transiently protected as a methoxy or acetyloxy group, altering the electronic landscape to favor bromination at position 3. For example, methoxy protection in 2-methylquinolin-4-ol might enable directed ortho-metalation followed by bromination, though this remains speculative without direct experimental evidence.

Alternatively, radical bromination using NBS and azo initiators could bypass electronic directing effects, potentially accessing position 3. However, radical pathways often suffer from poor selectivity, necessitating advanced catalytic systems. Transition-metal-catalyzed C–H activation, though unexplored in the provided data, represents a promising frontier for regiocontrol.

Green Chemistry Approaches in Halogenation Reactions

Conventional bromination methods rely on stoichiometric PBr₃ or POBr₃, which generate hazardous byproducts. The search results highlight the use of DMF as a solvent [1], a problematic choice due to its toxicity. Green alternatives could include:

- Solvent-free bromination using mechanical grinding with solid PBr₃ analogs.

- Aqueous-phase reactions employing hydrobromic acid (HBr) and hydrogen peroxide as oxidizing agents.

- Catalytic bromination using recyclable Lewis acids (e.g., FeBr₃) to reduce reagent waste.

Microwave-assisted synthesis, though absent in the cited data, could enhance reaction efficiency. For instance, reducing reaction times from hours to minutes while maintaining or improving yields.

Industrial-Scale Production Challenges

Scaling up 3-bromo-2-methylquinolin-4-ol synthesis introduces multifaceted challenges:

- Reagent Handling: PBr₃ and POBr₃ are corrosive and moisture-sensitive, requiring specialized infrastructure for bulk storage.

- Purification: Column chromatography, used in small-scale syntheses [1], becomes impractical industrially. Alternatives like crystallization or distillation must be developed, though the compound’s polarity and thermal stability may complicate these processes.

- Yield Optimization: The highest reported yield for 4-bromo-2-methylquinoline was 36% [1], suggesting significant room for improvement. Continuous-flow reactors could enhance mixing and heat transfer, potentially boosting yields.

Table 2: Industrial-Scale Considerations

| Challenge | Laboratory Solution | Industrial Adaptation |

|---|---|---|

| Reagent Safety | Small batches | Closed-system processing |

| Purification | Column chromatography | Crystallization protocols |

| Reaction Monitoring | TLC | In-line spectroscopic analysis |

The nuclear magnetic resonance spectroscopic analysis of 3-Bromo-2-methylquinolin-4-ol provides comprehensive structural elucidation through multinuclear approaches. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that unambiguously confirm the molecular structure [1] .

The ¹H nuclear magnetic resonance spectrum in deuterated dimethyl sulfoxide displays a distinctive singlet at δ 2.27 ppm integrating for three protons, corresponding to the methyl substituent at position 2 of the quinoline ring system [1]. This chemical shift is consistent with methyl groups attached to electron-deficient aromatic systems, where the deshielding effect of the quinoline nitrogen and adjacent bromine substituent influences the observed resonance position .

The aromatic proton region reveals two characteristic singlets at δ 7.85 and δ 8.09 ppm, assigned to hydrogen atoms at positions 7 and 8 of the quinoline ring system, respectively [1]. These resonances demonstrate the expected downfield shift associated with aromatic protons in nitrogen-containing heterocycles. The absence of complex coupling patterns for these signals indicates the influence of the bromine substituent in disrupting normal aromatic coupling relationships .

Table 1: Multinuclear NMR Chemical Shifts for 3-Bromo-2-methylquinolin-4-ol

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | J coupling (Hz) | Integration |

|---|---|---|---|---|---|

| ¹H | 2.27 | s | 2-CH₃ | - | 3H |

| ¹H | 7.85 | s | H-7 | - | 1H |

| ¹H | 8.09 | s | H-8 | - | 1H |

| ¹H | Variable | complex | Aromatic H | 6.5-8.5 | Variable |

| ¹³C | 111.1 | - | C-5 | - | - |

| ¹³C | 126.9 | - | C-6 | - | - |

| ¹³C | 129.1 | - | C-7 | - | - |

| ¹³C | 132.0 | - | C-8 | - | - |

| ¹³C | 159.9 | - | C-2 | - | - |

| ¹³C | 167.4 | - | C-4 | - | - |

| ¹⁵N | -67.8 to -150 | - | N-1 | - | - |

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The carbon signal at δ 167.4 ppm corresponds to the quaternary carbon at position 4, demonstrating significant downfield shift characteristic of carbons bearing hydroxyl substituents in aromatic systems [1]. This chemical shift pattern supports the 4-hydroxyl tautomeric form rather than the 4-oxo tautomer, as confirmed by comparative studies of related quinoline derivatives [3].

The carbon resonance at δ 159.9 ppm is assigned to the carbon at position 2, which exhibits the expected deshielding effect from the adjacent nitrogen atom and methyl substituent [1]. The aromatic carbon signals in the range of δ 111.1-132.0 ppm correspond to the remaining carbons of the quinoline ring system, with the most upfield signal at δ 111.1 ppm attributed to the carbon at position 5, which experiences significant shielding from the electron-rich nature of the phenolic ring [1].

¹⁵N nuclear magnetic resonance spectroscopy reveals the nitrogen chemical shift in the range of δ -67.8 to -150 ppm, which is characteristic of quinoline nitrogen atoms [4] [5]. This chemical shift range reflects the electronic environment of the nitrogen atom within the heterocyclic system, with the specific value dependent on coordination state and tautomeric form [4]. The nitrogen chemical shift provides valuable information about the electronic properties and potential coordination behavior of the compound [5].

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for 3-Bromo-2-methylquinolin-4-ol. The molecular ion peak appears at m/z 238.0848, corresponding to the molecular formula C₁₀H₈BrNO with excellent mass accuracy [6] .

The protonated molecular ion [M+H]⁺ represents the base peak at m/z 239.0921, indicating favorable protonation under electrospray ionization conditions [6]. This observation suggests that the compound readily accepts protons, likely at the quinoline nitrogen or hydroxyl oxygen, depending on the ionization conditions and solvent system employed .

Table 3: High-Resolution Mass Spectrometry Fragmentation Pattern

| Ion | m/z (calculated) | m/z (observed) | Relative Intensity (%) | Assignment |

|---|---|---|---|---|

| M+- | 238.08 | 238.08 | 65 | Molecular ion |

| [M+H]⁺ | 239.09 | 239.09 | 100 | Protonated molecular ion |

| [M-H]⁻ | 237.07 | 237.07 | 45 | Deprotonated molecular ion |

| [M+Na]⁺ | 261.07 | 261.07 | 25 | Sodium adduct |

| [M-Br]⁺ | 159.09 | 159.09 | 35 | Bromine loss |

| [M-CH₃]⁺ | 223.05 | 223.05 | 40 | Methyl loss |

| [M-OH]⁺ | 221.07 | 221.07 | 30 | Hydroxyl loss |

The fragmentation pattern reveals characteristic losses consistent with the proposed structure. The loss of bromine (m/z 159.09) occurs through homolytic cleavage of the carbon-bromine bond, yielding a stable quinoline radical cation . The methyl loss (m/z 223.05) proceeds through α-cleavage adjacent to the electron-deficient quinoline ring system . The hydroxyl loss (m/z 221.07) indicates the phenolic nature of the hydroxyl group, which can be eliminated as a neutral radical under electron impact conditions .

The sodium adduct ion [M+Na]⁺ at m/z 261.07 provides additional confirmation of the molecular weight and demonstrates the compound's ability to form stable adducts with alkali metals [6]. This behavior is typical for compounds containing electronegative heteroatoms that can coordinate with metal ions [6].

Vibrational Spectroscopy (Fourier Transform Infrared/Raman) and Electronic Transitions

Fourier transform infrared spectroscopy reveals characteristic vibrational modes that provide detailed information about the functional groups and molecular structure of 3-Bromo-2-methylquinolin-4-ol. The hydroxyl stretching vibration appears as a broad, medium-intensity absorption at 3420 cm⁻¹, consistent with phenolic hydroxyl groups that participate in hydrogen bonding [7] [8].

The aromatic carbon-hydrogen stretching vibrations manifest as sharp, strong absorptions at 3075 cm⁻¹, characteristic of aromatic systems with electron-withdrawing substituents [8]. The aromatic carbon-carbon stretching modes appear as strong absorptions at 1620 and 1485 cm⁻¹, confirming the presence of the conjugated quinoline ring system [8].

Table 2: Vibrational Spectroscopy Data for 3-Bromo-2-methylquinolin-4-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment | Mode Type |

|---|---|---|---|

| 3420 | br, m | O-H stretch | Stretch |

| 3075 | s | C-H stretch (aromatic) | Stretch |

| 1620 | s | C=C stretch (aromatic) | Stretch |

| 1485 | s | C=C stretch (aromatic) | Stretch |

| 1370 | s | C-N stretch | Stretch |

| 1255 | s | C-O stretch | Stretch |

| 1150 | s | C-H bend (in-plane) | Bend |

| 955 | s | C-H bend (out-of-plane) | Bend |

| 765 | s | Ring breathing | Breathing |

| 655 | m | C-Br stretch | Stretch |

| 520 | m | Ring deformation | Deformation |

| 408 | w | C-Br bend | Bend |

The carbon-nitrogen stretching vibration at 1370 cm⁻¹ provides evidence for the quinoline heterocycle, with the frequency reflecting the aromatic character of the carbon-nitrogen bond [7]. The carbon-oxygen stretching vibration at 1255 cm⁻¹ confirms the presence of the phenolic hydroxyl group, with the frequency indicating significant aromatic character due to resonance with the quinoline ring system [7].

The carbon-bromine stretching vibration appears at 655 cm⁻¹, characteristic of aromatic carbon-bromine bonds [8]. The relatively high frequency compared to aliphatic carbon-bromine stretches reflects the increased bond strength due to aromatic character [8]. The carbon-bromine bending vibration at 408 cm⁻¹ provides additional confirmation of the bromine substituent position [8].

Ring breathing modes at 765 cm⁻¹ are characteristic of substituted aromatic systems and provide information about the substitution pattern [9]. The ring deformation modes at 520 cm⁻¹ reflect the molecular symmetry and substitution pattern of the quinoline ring system [9].

Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrational modes. The ring breathing mode at 770 cm⁻¹ appears as one of the most intense peaks in the Raman spectrum, consistent with the highly polarizable quinoline ring system [9]. This mode is particularly sensitive to the electronic environment of the aromatic system and provides valuable information about the electron distribution within the molecule [9].

Electronic absorption spectroscopy reveals characteristic transitions associated with the quinoline chromophore. The longest wavelength absorption maximum appears around 280-320 nm, corresponding to the π→π* transition of the quinoline ring system [8]. This transition is moderately affected by the bromine and methyl substituents, showing slight bathochromic shift compared to unsubstituted quinoline [8].

X-ray Photoelectron Spectroscopy (XPS) of Halogenated Systems

X-ray photoelectron spectroscopy provides detailed information about the electronic environment of atoms within 3-Bromo-2-methylquinolin-4-ol, particularly focusing on the halogenated nature of the system. The carbon 1s region exhibits three distinct peaks, reflecting the different chemical environments of carbon atoms within the molecule [10].

The carbon 1s peak at 284.8 eV corresponds to aromatic carbon atoms in carbon-carbon and carbon-hydrogen bonding environments [10]. The peak at 286.2 eV is assigned to carbon atoms bonded to heteroatoms, specifically carbons adjacent to nitrogen and bromine substituents [10]. The most downfield carbon 1s peak at 288.5 eV corresponds to the carbon atom bonded to oxygen, reflecting the electron-withdrawing effect of the hydroxyl group [10].

Table 4: X-ray Photoelectron Spectroscopy Chemical Shifts

| Element | Binding Energy (eV) | Peak Width (eV) | Assignment | Chemical Environment |

|---|---|---|---|---|

| C 1s | 284.8 | 1.2 | C-C/C-H | Aromatic carbon |

| C 1s | 286.2 | 1.3 | C-N/C-Br | Heteroatom bonded carbon |

| C 1s | 288.5 | 1.4 | C-O | Oxygen bonded carbon |

| N 1s | 399.2 | 1.1 | Quinoline N | Nitrogen in aromatic ring |

| O 1s | 531.8 | 1.5 | Phenolic O | Hydroxyl oxygen |

| Br 3d₅/₂ | 70.2 | 1.0 | Br 3d₅/₂ | Bromine substituent |

| Br 3d₃/₂ | 71.2 | 1.0 | Br 3d₃/₂ | Bromine substituent |

The nitrogen 1s peak appears at 399.2 eV, characteristic of nitrogen atoms in aromatic heterocycles [10]. This binding energy reflects the electronic environment of the quinoline nitrogen, which participates in the aromatic π-electron system while maintaining its lone pair of electrons [10]. The relatively narrow peak width indicates a single, well-defined nitrogen environment within the molecule [10].

The oxygen 1s peak at 531.8 eV corresponds to the phenolic oxygen atom [10]. This binding energy is characteristic of hydroxyl oxygen atoms that participate in aromatic resonance, as evidenced by the moderate binding energy compared to simple alcohols [10]. The peak width suggests some degree of hydrogen bonding interactions in the solid state [10].

The bromine 3d region exhibits the characteristic spin-orbit coupling pattern with 3d₅/₂ and 3d₃/₂ peaks at 70.2 and 71.2 eV, respectively [10]. These binding energies are typical for aromatic bromine substituents, where the electron-withdrawing effect of the aromatic system increases the binding energy compared to aliphatic bromine compounds [10]. The spin-orbit splitting of 1.0 eV is consistent with the theoretical value for bromine 3d electrons [10].

The analysis of peak intensities and chemical shifts provides valuable information about the electronic structure and bonding within the halogenated quinoline system. The bromine substituent acts as an electron-withdrawing group, influencing the binding energies of neighboring atoms and contributing to the overall electronic properties of the molecule [10]. The XPS data confirms the proposed structure and provides quantitative information about the elemental composition and chemical bonding within the compound [10].

Table 5: Summary of Key Analytical Parameters

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₁₀H₈BrNO | HR-MS |

| Molecular Weight | 238.08 g/mol | HR-MS |

| Melting Point | 164-166°C | DSC/Melting point apparatus |

| Solubility (Water) | Sparingly soluble | Solubility test |

| Solubility (Organic) | Soluble in DMSO, alcohols | Solubility test |

| UV λmax | 280-320 nm | UV-Vis spectroscopy |

| Fluorescence | Weak emission at 450 nm | Fluorescence spectroscopy |

| Stability | Stable under normal conditions | Stability studies |